![molecular formula C19H27N3O B4427966 N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B4427966.png)
N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide
Overview
Description
N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). It is a potent and selective inhibitor that has been shown to have anti-cancer properties.
Mechanism of Action
N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide inhibits the activity of the histone acetyltransferase p300/CBP-associated factor (PCAF). This enzyme is involved in the acetylation of histones, which plays a key role in gene expression. By inhibiting PCAF, this compound reduces the acetylation of histones, leading to changes in gene expression that can inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. It has also been shown to improve insulin sensitivity and glucose tolerance in mice.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide in lab experiments is its potency and selectivity. It is a highly specific inhibitor of PCAF, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of using this compound is its solubility. It is only soluble in DMSO, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide. One area of interest is its potential use in combination with other cancer therapies. This compound has been shown to sensitize cancer cells to chemotherapy drugs, and it may also have synergistic effects with other targeted therapies. Another area of interest is the role of PCAF in other diseases, such as neurodegenerative diseases. Further research on this compound and its mechanism of action may lead to the development of new therapies for a variety of diseases.
Scientific Research Applications
N-{[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
properties
IUPAC Name |
N-[[1-(2-cyclohexylethyl)benzimidazol-2-yl]methyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-15(23)21(2)14-19-20-17-10-6-7-11-18(17)22(19)13-12-16-8-4-3-5-9-16/h6-7,10-11,16H,3-5,8-9,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSLUYGYVDEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.